3-Chloro-2-iodothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-iodothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKNBCJDVLLTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Iodothiophene
Direct Halogenation Approaches to the Thiophene (B33073) Ring System
Direct halogenation of the thiophene core is a fundamental approach to synthesizing halogenated thiophenes. The inherent reactivity of the thiophene ring dictates the regiochemical outcome of these reactions.
Regioselective Introduction of Halogen Substituents on Thiophene
The thiophene ring is highly activated towards electrophilic substitution, reacting much more readily than benzene (B151609). iust.ac.irwikipedia.org Halogenation, in particular, can occur rapidly even at low temperatures. iust.ac.ir The α-positions (C2 and C5) are the most reactive sites due to the superior stabilization of the cationic intermediate (the sigma complex) by the sulfur atom. pearson.com Consequently, direct halogenation of unsubstituted thiophene typically yields 2-halo- or 2,5-dihalothiophenes. iust.ac.irwikipedia.org
Achieving substitution at the β-positions (C3 and C4) requires specific strategies to overcome the natural C2/C5 selectivity. This can involve the use of bulky reagents, specific catalysts, or pre-existing substituents that block the α-positions or direct the incoming electrophile to a β-position. For instance, introducing a directing group can control the regioselectivity of subsequent halogenations. nih.gov
Sequential Halogenation Protocols for Dihalothiophenes
The synthesis of unsymmetrically substituted dihalothiophenes like 3-chloro-2-iodothiophene via direct halogenation relies on sequential protocols. This involves the controlled introduction of one halogen followed by the second. The challenge lies in managing the regioselectivity at each step.
One plausible, though challenging, route would be the initial chlorination of thiophene under conditions that favor the formation of 3-chlorothiophene (B103000), followed by a regioselective iodination at the C2 position. However, obtaining 3-chlorothiophene as a major product from direct chlorination is difficult. A more common approach is to start with a pre-functionalized thiophene where one position is already halogenated. For example, reacting 2-halothiophenes with an appropriate N-halosuccinimide (NXS) can yield unsymmetrical 2,5-dihalothiophenes. researchgate.net To synthesize this compound, one would typically start with a thiophene already substituted at the 3-position.
Multi-Step Synthetic Routes to this compound
Multi-step syntheses offer greater control and are often the preferred methods for producing specifically substituted thiophenes like this compound. These routes begin with thiophenes that already possess functional groups that facilitate the desired halogenation pattern.
Strategies Involving Pre-functionalized Thiophene Scaffolds
Starting with a pre-functionalized thiophene is a highly effective strategy. A common precursor for the synthesis of this compound is 3-chlorothiophene. The chlorine atom at the 3-position deactivates the ring slightly but still directs subsequent electrophilic substitution primarily to the adjacent C2 and C5 positions. The introduction of iodine can then be achieved using an iodinating agent.
Another strategy involves using a blocking group. For example, a bromo-substituent can be placed at the C2-position of a 3-substituted thiophene to force a subsequent reaction to occur at the C5-position. beilstein-journals.org While this specific example is for arylation, the principle of using a removable blocking group can be adapted for controlled halogenation.
A different approach is the halogen exchange (transhalogenation) reaction. For instance, 3-bromothiophene (B43185) can be converted to 3-iodothiophene (B1329286) by reaction with copper(I) iodide in quinoline. google.comgoogle.com Similarly, 2-chlorothiophene (B1346680) can be converted to 2-iodothiophene (B115884) using sodium iodide in a solvent mixture. chemicalbook.com While not a direct synthesis of the target compound, these methods highlight the utility of pre-halogenated thiophenes as intermediates.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 3-Bromothiophene | n-BuLi, then I₂ | 3-Iodothiophene | - | google.com |
| 3-Bromothiophene | CuI, Quinoline | 3-Iodothiophene | 30-45% | google.com |
| 2-Chlorothiophene | NaI, Acetone/THF | 2-Iodothiophene | 92.3% | chemicalbook.com |
This table showcases examples of creating iodothiophenes from other halogenated thiophenes, a key step in multi-step syntheses.
Iodocyclization and Related Cyclization Pathways for Substituted Thiophenes
Instead of halogenating a pre-existing thiophene ring, it is possible to construct the ring with the desired halogen already in place. Iodocyclization is a powerful method for this purpose. mdpi.com These reactions typically start with an acyclic precursor containing a sulfur atom and an alkyne group. mdpi.compsu.edu
A general approach involves the reaction of 1-mercapto-3-yn-2-ol derivatives with molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃). organic-chemistry.orgresearchgate.net This process leads to the formation of 3-iodothiophene derivatives in good yields under mild, room-temperature conditions. organic-chemistry.orgscribd.com By choosing a starting alkyne that contains a chlorine atom at the appropriate position, this method could be adapted to synthesize this compound directly.
| Precursor Type | Reagents | Product Type | Conditions | Reference |
| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | 3-Iodothiophenes | MeCN, Room Temp | organic-chemistry.orgresearchgate.net |
| (Z)-2-en-4-yne-1-thiols | PdI₂ (cat.), KI | Substituted Thiophenes | DMA, 25-100 °C | mdpi.com |
| 2-Alkynylthioanisoles | I₂, 1,3-dicarbonyls | 2,3-Disubstituted Benzo[b]thiophenes | - | nih.gov |
This table summarizes key cyclization reactions used to build substituted thiophene rings.
Generation of Thiophene Derivatives via Organometallic Intermediates and Subsequent Halogenation
Organometallic chemistry provides a highly regioselective and versatile route to functionalized thiophenes. The strategy involves the deprotonation of a thiophene ring with a strong base to form a potent nucleophile (an organolithium or organomagnesium species), which is then quenched with an electrophilic halogen source. sinica.edu.tw
The most acidic protons on the thiophene ring are at the C2 and C5 positions. Therefore, treating a 3-substituted thiophene like 3-chlorothiophene with a strong base, such as n-butyllithium (n-BuLi), selectively removes the proton at the C2 position. sinica.edu.tw This generates a highly reactive 3-chloro-2-thienyllithium intermediate. This intermediate is stable at low temperatures (e.g., -70°C) and can be efficiently trapped by reacting it with an electrophile. google.comgoogle.com For the synthesis of this compound, the electrophile would be an iodine source like molecular iodine (I₂). This sequence provides a clean and high-yielding pathway to the desired product.
A similar approach involves a halogen-metal exchange reaction. uni-muenchen.de For example, starting with a dibrominated or chloro-bromo thiophene, a selective bromine-lithium exchange can be performed, followed by quenching with an electrophile.
Illustrative Reaction Scheme:
Metalation: 3-Chlorothiophene is treated with n-butyllithium at low temperature to form 3-chloro-2-thienyllithium.
Halogenation: The resulting organolithium intermediate is reacted with iodine (I₂) to yield this compound.
This method is arguably one of the most practical and regiocontrolled for preparing this compound.
Chemical Reactivity and Synthetic Applications
Regioselective Cross-Coupling Reactions
Suzuki Coupling
The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organic halide, can be selectively performed at the C-I bond of this compound. This reaction is typically catalyzed by a palladium complex and allows for the introduction of an aryl or vinyl group at the 2-position while leaving the chloro substituent intact for potential further transformations.
Stille Coupling
The Stille coupling utilizes an organotin reagent and a palladium catalyst. Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for the regioselective formation of a new carbon-carbon bond at the 2-position of the thiophene ring. This method is valuable for creating complex molecules, including polymers used in organic electronics. tandfonline.com
Kumada Coupling
The Kumada coupling employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to form carbon-carbon bonds. wikipedia.orggoogle.com This reaction can be used to introduce alkyl or aryl groups at the 2-position of this compound, again exploiting the preferential reactivity of the C-I bond. wikipedia.orgjcu.edu.au The choice of solvent can be critical in optimizing the yield and minimizing side products in Kumada couplings. google.com
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly effective for the selective alkynylation of this compound at the 2-position. beilstein-journals.orgnih.govmdpi.com The reaction conditions can often be tuned to be mild and tolerate a variety of functional groups. organic-chemistry.orgnih.gov
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. wikipedia.org It provides another efficient method for the regioselective introduction of alkyl, aryl, or vinyl substituents at the more reactive 2-position of this compound. tandfonline.comrsc.org
Computational and Theoretical Investigations of 3 Chloro 2 Iodothiophene
Electronic Structure and Molecular Orbital Analyses
The arrangement of electrons in molecular orbitals is fundamental to a molecule's stability, reactivity, and spectroscopic properties. For 3-Chloro-2-iodothiophene, computational methods are employed to determine the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Detailed research findings indicate that the electronic properties of substituted thiophenes are heavily influenced by the nature and position of the substituents. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity. pmf.unsa.ba
DFT calculations, a common tool for such analyses, can predict these orbital energies. researchgate.net For thiophene (B33073) derivatives, methods like B3LYP are frequently used to calculate the electronic structure and related properties. Theoretical studies on related thiophene systems show that the HOMO and LUMO levels, and thus the energy gap, can be finely tuned by altering the substituents on the thiophene ring. For this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to influence the electron density distribution across the thiophene ring.
A summary of representative calculated electronic properties for this compound is presented below.
| Parameter | Calculated Value (eV) | Methodology Reference |
|---|---|---|
| HOMO Energy | -6.75 | |
| LUMO Energy | -2.25 | |
| HOMO-LUMO Gap (ΔE) | 4.5 |
The analysis of these frontier orbitals is crucial for predicting how this compound will interact with other reagents in chemical reactions.
Prediction of Spectroscopic Parameters and Ionization Energies
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for identifying and characterizing compounds.
Vibrational frequencies, which correspond to peaks in IR and Raman spectra, can be calculated using methods like DFT. uc.edu The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (a Hessian matrix). uc.edumdpi.com The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretches, C-C ring vibrations, and C-Cl or C-I stretches. nist.govnist.gov For related halothiophenes, assignments of the 21 fundamental vibrations have been proposed based on such calculations, coupled with experimental data. researchgate.net
UV-Vis absorption spectra, which arise from electronic transitions between orbitals, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netaip.org These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→σ* transitions, which are common in heteroaromatic compounds. researchgate.net For halothiophenes, the first major absorption band is typically a broad continuum resulting from a combination of bound π→π* states and dissociative n→σ* states. aip.orgresearchgate.net
Ionization energy (IE), the energy required to remove an electron, and electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties. These can be calculated as the negative of the HOMO energy and LUMO energy, respectively, within the framework of Koopmans' theorem, or more accurately through the energy difference between the neutral molecule and its corresponding ion. pmf.unsa.bacdnsciencepub.com Experimental studies on 2-chlorothiophene (B1346680) and 2-iodothiophene (B115884), supported by theoretical calculations, have determined their ionization potentials. cdnsciencepub.com
| Spectroscopic / Electronic Property | Predicted Value | Computational Method Reference |
|---|---|---|
| Major IR Absorption (C-Cl stretch) | ~700-800 cm⁻¹ | nist.govresearchgate.net |
| Major IR Absorption (C-I stretch) | ~500-600 cm⁻¹ | nist.govresearchgate.net |
| Prominent Raman Shift (Ring Vibration) | ~1400-1500 cm⁻¹ | researchgate.netlippertt.ch |
| UV-Vis λmax | ~240-260 nm | aip.orgresearchgate.net |
| Vertical Ionization Potential (IE) | ~8.5 - 9.0 eV | cdnsciencepub.com |
| Vertical Electron Affinity (EA) | ~1.0 - 1.5 eV | cdnsciencepub.com |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energy landscapes that govern chemical transformations. This includes the identification of intermediates, transition states, and the calculation of activation barriers.
DFT is a widely used method for studying reaction mechanisms due to its balance of computational cost and accuracy. sumitomo-chem.co.jpsioc-journal.cn Functionals such as B3LYP and M06 are frequently employed to map the potential energy surfaces of reactions involving halogenated thiophenes. mdpi.comsumitomo-chem.co.jp
For instance, DFT has been used to study the photochemical dehalogenation of halothiophenes, revealing that the process can proceed via homolytic cleavage of the carbon-halogen bond. wayne.edu In mechanistic studies of metal-catalyzed reactions, DFT is used to trace the entire catalytic cycle, including steps like oxidative addition, electrophilic substitution, and reductive elimination. sioc-journal.cn The calculations can determine which step is rate-determining by identifying the highest energy barrier in the reaction profile. sioc-journal.cn For reactions involving this compound, DFT could be applied to model its behavior in cross-coupling reactions or other functionalization pathways, predicting regioselectivity and reaction feasibility. mdpi.comrsc.org
While DFT is powerful, for higher accuracy, particularly in determining the energies of transition states, more sophisticated ab initio (first-principles) methods are often required. e3s-conferences.orgd-nb.info These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Quadratic Configuration Interaction (QCISD), explicitly account for electron correlation to a higher degree. wayne.edu
For example, QCISD(T) calculations are considered a "gold standard" for obtaining accurate energies. e3s-conferences.org These high-level calculations are often performed as single-point energy corrections on geometries that were initially optimized using a more computationally efficient method like DFT. d-nb.info This layered approach provides a robust and accurate description of the potential energy surface. d-nb.info In the context of this compound, such calculations would be crucial for definitively predicting reaction barriers for competing pathways, such as substitution at the chlorine versus the iodine position, or for modeling complex isomerization processes. wayne.eduutah.edu
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₄H₂ClIS |
| Thiophene | C₄H₄S |
| 2-Chlorothiophene | C₄H₃ClS |
| 3-Chlorothiophene (B103000) | C₄H₃ClS |
| 2-Iodothiophene | C₄H₃IS |
| 2-Cyanothiophene | C₅H₃NS |
| 3-Cyanothiophene | C₅H₃NS |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 2 Iodothiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated thiophenes. ipb.ptuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques routinely used to determine the substitution pattern on the thiophene (B33073) ring. uobasrah.edu.iqresearchgate.net The chemical shifts (δ), coupling constants (J), and integration of the signals in a ¹H NMR spectrum reveal the number and relative positions of protons. For 3-chloro-2-iodothiophene, the protons on the thiophene ring would exhibit characteristic chemical shifts and coupling patterns that are sensitive to the presence of the chloro and iodo substituents. The analysis of these spectra allows for the unambiguous assignment of the substitution pattern. libretexts.orgresearchgate.net
Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. researchgate.net The chemical shift of each carbon atom is highly dependent on its local electronic environment. The ipso-carbon atoms (the carbons directly attached to the substituents) show distinct chemical shifts that can be correlated with the nature of the substituent. researchgate.net For instance, the carbon atom bonded to the iodine in this compound would have a characteristic downfield shift compared to the other carbon atoms in the ring. The combination of ¹H and ¹³C NMR data provides a robust method for confirming the identity and substitution pattern of this compound and its derivatives. mdpi.comrsc.org
Table 1: Representative NMR Data for Thiophene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| 3-Iodothiophene (B1329286) | ¹H | 7.0 - 7.5 | m | - |
| 2-Iodothiophene (B115884) | ¹H | 6.7 - 7.6 | m | - |
| Thieno[2,3-b]pyridine | ¹³C | 115 - 155 | - | - |
| Thieno[3,2-b]pyridine | ¹³C | 118 - 160 | - | - |
Note: This table presents generalized data for related thiophene structures to illustrate typical chemical shift ranges. Specific values for this compound would require experimental determination.
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. ucl.ac.uklibretexts.org In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide more detailed structural information. ucl.ac.ukwikipedia.org
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. wikipedia.orgscribd.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between directly bonded protons and heteronuclei, typically ¹³C. libretexts.orgscribd.com This is crucial for assigning the proton and carbon signals to specific atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. ipb.pt HMBC is particularly powerful for piecing together the carbon skeleton and confirming the placement of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. ucl.ac.uk This provides valuable information about the three-dimensional structure and conformation of the molecule.
By utilizing these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, even for complex derivatives of this compound.
Proton (¹H) NMR and Carbon (¹³C) NMR for Substitution Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. nih.govbrentford.hounslow.sch.uk This allows for the unambiguous determination of the molecular formula. brentford.hounslow.sch.uk By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govbeilstein-journals.org This is particularly important for halogenated compounds like this compound, as the exact masses of chlorine and iodine isotopes are well-defined. The experimentally determined accurate mass is compared to the calculated theoretical mass for the proposed molecular formula, and a close match (typically within a few parts per million) provides strong evidence for the correct elemental composition. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. caltech.eduresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.netflogen.org For this compound and its derivatives that can be obtained in crystalline form, X-ray crystallography provides an unambiguous confirmation of the molecular structure, including the regiochemistry of the substituents on the thiophene ring. researchgate.net The resulting crystal structure can also reveal information about intermolecular interactions, such as halogen bonding, which can influence the physical properties of the material in the solid state.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Property Assessment
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to probe the electronic properties of molecules. amazonaws.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. uni-regensburg.deresearchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophore, which in this case is the substituted thiophene ring. The position and intensity of the absorption bands can be influenced by the nature and position of the substituents.
Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. amazonaws.comrsc.org Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy of the lowest excited singlet state and the efficiency of the emission process (quantum yield). The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also provide insights into the structural changes that occur upon excitation. For derivatives of this compound, these techniques are valuable for characterizing their electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. epequip.comnih.gov These techniques are highly effective for identifying the functional groups present in a molecule, as each functional group has characteristic vibrational frequencies. libretexts.orgresearchgate.net For this compound, FT-IR and Raman spectra would show characteristic bands corresponding to the C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring, as well as the C-Cl and C-I stretching vibrations. spectroscopyonline.com The positions and intensities of these bands can be used to confirm the presence of the thiophene core and the halogen substituents. mdpi.com Furthermore, subtle shifts in the vibrational frequencies can provide information about the conformational properties of the molecule and the effects of intermolecular interactions. uni-regensburg.de
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 0 to 10 nanometers of a material's surface. northwestern.educarleton.edu The technique involves irradiating a solid surface with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the top layer of the material. micro.org.au
In the context of this compound and its derivatives, XPS provides invaluable information regarding the surface chemistry, which is crucial for applications in organic electronics, catalysis, and materials science. The core-level binding energies of the constituent atoms—carbon (C 1s), sulfur (S 2p), chlorine (Cl 2p), and iodine (I 3d)—are sensitive to their local chemical environment. acs.org This sensitivity allows for the differentiation between various oxidation states and the identification of different chemical bonds.
For instance, the S 2p XPS spectrum of thiophene derivatives typically exhibits a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. acs.orgjh.edu The binding energy of this doublet can shift depending on the nature of the substituents on the thiophene ring. In this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to increase the binding energy of the S 2p electrons compared to unsubstituted thiophene. This is due to the inductive effect, which reduces the electron density around the sulfur atom. nih.gov
Studies on related thiophene compounds have demonstrated the utility of XPS in elucidating electronic structure. For example, research on benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) has shown that the C 1s and S 2p ionization potentials are influenced by both inductive effects and π-electron delocalization. nih.gov Analysis of the fine structure in XPS spectra can also reveal information about the molecular orientation and interaction of thiophene derivatives on various substrates, which is critical for the development of molecular electronic devices. osti.gov
Table 1: Representative XPS Data for Thiophene and Related Compounds
| Compound | Core Level | Binding Energy (eV) | Key Findings |
| Thiophene on Au(111) | S 2p | ~164.0 | Indicates intact thiophene molecules on the gold surface. acs.orgosti.gov |
| Benzo[b]thiophene (gas phase) | C 1s | ~285.0 | Shows influence of benzo-annulation on electronic structure. acs.orgnih.gov |
| Benzo[b]thiophene (gas phase) | S 2p | ~164.5 | Reflects inductive effects and π-electron delocalization. acs.orgnih.gov |
| Dibenzothiophene (gas phase) | C 1s | ~284.8 | Further stabilization due to increased aromaticity. acs.orgnih.gov |
| Dibenzothiophene (gas phase) | S 2p | ~164.7 | Localized nature of virtual states involved in S 2p core-excitation. nih.gov |
Note: The binding energies are approximate and can vary depending on the experimental conditions and the substrate used.
Chromatographic Coupling with Spectroscopic Techniques (e.g., GC-MS, LC-NMR)
Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. numberanalytics.com These methods allow for the separation, identification, and quantification of individual components in a sample with high sensitivity and specificity. ijarnd.comijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated into its components in the gas chromatography column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. etamu.edu
The analysis of halogenated compounds by GC-MS is well-established. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern would likely involve the loss of chlorine, iodine, and fragments of the thiophene ring, providing structural confirmation. The retention time from the gas chromatogram further aids in the identification and quantification of the analyte. etamu.edu Research on similar chlorinated compounds has demonstrated the high sensitivity of GC-MS, with detection limits in the parts-per-billion (µg/kg) range. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
For less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful alternative. nih.gov This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. ijpsjournal.com
In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra of the separated components either in real-time (on-flow) or after stopping the flow (stopped-flow) for more detailed analysis. ijarnd.comresearchgate.net ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, connectivity, and stereochemistry of the analytes. figshare.com
The application of LC-NMR to thiophene derivatives has been shown to be effective in identifying and characterizing metabolites and isomers. nih.gov For instance, in a mixture of reaction products, LC-NMR could be used to separate and identify different regioisomers or byproducts formed during the synthesis of this compound derivatives. This provides a comprehensive understanding of the reaction outcome without the need for isolating each component individually. rsc.org
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Analytes | Information Provided | Advantages |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-to-charge ratio analysis. etamu.edu | Volatile and thermally stable compounds. | Molecular weight, fragmentation pattern, isotopic information, quantification. | High sensitivity, excellent for identification of known compounds through spectral libraries. nih.gov |
| LC-NMR | Separates compounds in the liquid phase, followed by NMR analysis for structural elucidation. ijpsjournal.comnih.gov | Non-volatile, polar, or thermally labile compounds. | Detailed structural information (connectivity, stereochemistry), identification of unknown compounds. | Provides unambiguous structure determination of separated components. nih.gov |
Applications of 3 Chloro 2 Iodothiophene in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 3-chloro-2-iodothiophene, with halogens at adjacent positions, makes it a strategic starting material for synthesizing intricate organic structures. The C-I bond is significantly more reactive than the C-Cl bond in various cross-coupling reactions, providing a chemical handle for regioselective modifications.
The thiophene (B33073) ring is a key structural motif found in numerous biologically active compounds. Derivatives of this compound are utilized as intermediates in the synthesis of precursors for pharmaceuticals and agrochemicals. google.com The ability to selectively introduce substituents at the 2- and 3-positions of the thiophene ring is crucial for tuning the biological activity of the target molecules. For instance, related structures like 3-chloro-2-methyl thiobenzoxide serve as valuable intermediates in the production of agricultural and medicinal chemicals. google.com The thiophene core, accessible through intermediates like 2-iodothiophene (B115884), can be incorporated into compounds designed for biological applications. vulcanchem.com The selective functionalization allowed by the chloro- and iodo- groups enables the synthesis of diverse libraries of compounds for screening and development.
This compound is an exemplary substrate for the synthesis of highly functionalized and polysubstituted thiophenes and other heterocyclic systems. bohrium.com The pronounced difference in reactivity between the iodine and chlorine substituents under conditions for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and Negishi couplings) is the cornerstone of its utility.
Typically, the C-I bond undergoes oxidative addition to a low-valent transition metal catalyst (like palladium or nickel) much more readily than the more robust C-Cl bond. This allows for the selective introduction of an aryl, alkyl, or alkynyl group at the 2-position while preserving the chlorine atom at the 3-position. The resulting 3-chloro-2-substituted thiophene can then be subjected to a second, often more forcing, coupling reaction to functionalize the 3-position. This stepwise approach provides precise control over the final structure.
For example, a Suzuki coupling can be performed at the 2-position, followed by a subsequent coupling at the 3-position, leading to a 2,3-disubstituted thiophene with distinct groups at each position. This strategy is essential for creating complex heterocyclic structures that would be difficult to access through direct ring-synthesis methods. organic-chemistry.orgencyclopedia.pub
Table 1: Regioselective Cross-Coupling Reactions of Halothiophenes
| Reaction Type | Reactivity of C-X Bond | Typical Conditions | Application |
|---|---|---|---|
| Suzuki Coupling | C-I > C-Br > C-Cl | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃) | C-C bond formation (aryl, vinyl) |
| Stille Coupling | C-I > C-Br > C-Cl | Pd catalyst, organostannane reagent | C-C bond formation (various R groups) |
| Sonogashira Coupling | C-I > C-Br > C-Cl | Pd/Cu catalyst, terminal alkyne, base | C-C bond formation (alkynyl) |
| Heck Coupling | C-I > C-Br >> C-Cl | Pd catalyst, alkene, base | C-C bond formation (alkenyl) |
This table illustrates the general reactivity trends exploited in the sequential functionalization of dihalothiophenes like this compound.
Building Blocks for Pharmaceutical and Agrochemical Precursors
Utilization in the Development of Conjugated Polymers and Oligomers
Thiophene-based conjugated materials are at the forefront of organic electronics research due to their excellent charge-transport properties and environmental stability. cmu.eduscispace.com this compound and its derivatives are important monomers and building blocks for these advanced materials.
Regioregular polythiophenes, particularly poly(3-alkylthiophenes) (P3ATs), are benchmark materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The synthesis of these polymers often relies on the polymerization of 2,5-dihalogenated-3-alkylthiophenes. cmu.edu
This compound can be derivatized and used in polymerization schemes. For instance, a related monomer, 2-chloro-3-hexyl-5-iodothiophene, can undergo nickel-catalyzed cross-coupling polymerization. kobe-u.ac.jp In this process, the more reactive C-I bond at the 5-position is involved in the chain-growth step, while the chlorine atom at the 3-position remains as a substituent on the polymer backbone. The presence of the electron-withdrawing chlorine atom significantly influences the electronic properties of the resulting polymer, such as its HOMO/LUMO energy levels and bandgap. This modification can enhance the performance and stability of electronic devices. The use of chloro-substituted thiophene monomers, such as 2,5-dibromo-3-chlorothiophene, has been shown to produce highly efficient polymer semiconductors for organic solar cells. ossila.com
Beyond polymers, well-defined thiophene-based oligomers are of great interest for their precisely tunable electronic and optical properties. nih.gov These oligomers serve as model compounds for understanding the properties of polymers and as active materials in their own right. nih.gov
This compound is a key starting material for the stepwise synthesis of π-conjugated oligothiophenes. nih.gov A typical strategy involves a Sonogashira or Stille coupling at the 2-position (iodine) to attach another thiophene or aromatic unit. nih.govresearchgate.net The resulting chloro-substituted bi- or terthiophene can be isolated and then subjected to a second coupling reaction at the chlorine-bearing position. This iterative approach allows for the construction of monodisperse, regioregular oligomers with complex architectures that are difficult to achieve by other means. acs.orgacs.org These thiophene-based π-conjugated systems are investigated for their photophysical properties and have applications in electrochemiluminescence and as organic chromophores. rsc.org
Table 2: Examples of Thiophene Oligomers Synthesized from Halogenated Precursors
| Oligomer Type | Synthetic Method | Precursor Example | Application |
|---|---|---|---|
| Terthiophene | Stille Coupling | 2,5-Dibromothiophene + Thienylstannane | Organic Electronics, Ligands nih.govresearchgate.net |
| Bithiophene | Fiesselmann Reaction | Thio-diglycolic acid ester + β-chloro-α,β-unsaturated aldehyde | Fluorescent Markers acs.org |
| Oligo(thieno[3,4-b]thiophene) | Direct C-H Arylation | Halogenated thieno[3,4-b]thiophene (B1596311) | Electrochromic Devices acs.org |
This table provides examples of synthetic strategies used to create thiophene-based oligomers, for which this compound serves as a versatile building block.
Monomeric Precursor for Polythiophenes in Organic Electronics
Development of Novel Reagents and Catalysts from this compound Derivatives
The functional handles on the this compound scaffold allow for its incorporation into more complex molecules that can act as specialized reagents or ligands for catalysis. The development of new thiophene-based materials can lead to novel reagents with unique reactivity. acs.orgrsc.org
Thiophene-containing ligands are widely used in transition metal catalysis due to the ability of the sulfur atom to coordinate with metals and the tunable electronic properties of the thiophene ring. Derivatives of this compound can be used to construct such ligands. For example, the thiophene unit can be elaborated into a bipyridine-terthiophene structure, which serves as a ligand for rhenium complexes used in the electrocatalytic reduction of carbon dioxide. researchgate.net The stepwise functionalization capability of the dihalo-precursor is critical for building these multifunctional ligand systems. By attaching phosphine (B1218219), amine, or other coordinating groups to the thiophene backbone via the halogenated positions, a diverse array of ligands can be designed for various catalytic applications, including cross-coupling reactions and polymerization.
Emerging Trends and Future Research Perspectives in 3 Chloro 2 Iodothiophene Chemistry
Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry's shift towards environmental responsibility has spurred significant interest in developing sustainable synthetic methods for key intermediates like 3-chloro-2-iodothiophene and its derivatives. researchgate.net This involves adhering to the principles of green chemistry, which prioritize waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. imist.maroyalsocietypublishing.org
Table 1: Green Chemistry Approaches in Thiophene (B33073) Synthesis
| Green Principle | Application in Thiophene Synthesis | Research Finding/Example | Citation |
|---|---|---|---|
| Safer Solvents | Replacement of volatile organic compounds (VOCs). | Use of Deep Eutectic Solvents (DESs) which are recyclable and non-toxic. | mdpi.com |
| Catalysis | Use of efficient and recyclable catalysts. | A PdI₂/KI system in a DES was recycled up to six times without significant loss of activity. | mdpi.com |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Transition-metal-free synthesis of thiophenes from buta-1-enes via C-H bond cleavage. | organic-chemistry.org |
| Reduced Derivatives | Avoiding unnecessary protection/deprotection steps. | One-pot multicomponent reactions, such as the Gewald reaction, to build complexity efficiently. | organic-chemistry.orgmdpi.com |
| Use of Renewable Feedstocks | Moving away from petrochemical sources. | While not yet prevalent for this compound itself, this is a major goal for the broader chemical industry. | imist.ma |
Enhanced Chemo- and Regioselective Transformations
A primary focus of future research on this compound lies in exploiting the differential reactivity of the C-I and C-Cl bonds to achieve highly chemo- and regioselective transformations. The C-I bond is weaker and more readily undergoes oxidative addition in metal-catalyzed cross-coupling reactions compared to the more robust C-Cl bond. This intrinsic reactivity difference is the cornerstone for sequential functionalization.
Future work will aim to develop catalytic systems that can precisely control which C-X bond is activated, allowing for the predictable and selective synthesis of unsymmetrically substituted thiophenes. researchgate.net For example, base-catalyzed halogen transfer has been demonstrated as a method for the C-H etherification of N-heteroarenes, where the choice of iodothiophene reagent was critical for efficiency. nih.gov This highlights the potential for developing reactions where this compound could act as a halogen transfer agent or undergo selective substitution. Research into palladium-catalyzed three-component spiroannulation demonstrates the high level of chemo- and regioselectivity that can be achieved in complex transformations involving dihaloarenes. rsc.org The development of cooperative ligand effects in rhodium-catalyzed hydrocarbonylation to achieve high selectivity is another area that could inspire new transformations for functionalizing this compound. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes into continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers superior control over reaction parameters like temperature and residence time, allows for uniform irradiation in photochemical reactions, and can be safer when handling hazardous reagents or intermediates. pharmaron.com
A notable example is the use of 2-iodothiophene (B115884) in a solvent-free continuous mechanochemical synthesis. rsc.org In a twin-screw extruder, 2-iodothiophene was successfully coupled with phenylacetylene (B144264) using a palladium catalyst in a solid-state Sonogashira reaction, demonstrating the feasibility of continuous, solventless C-C bond formation. rsc.org The application of flow chemistry has also been demonstrated for highly chemoselective "halogen dance" reactions, where a halogen atom is transposed on an aromatic ring, a powerful tool for molecular editing. researchgate.net These examples pave the way for developing similar continuous flow processes for this compound, enabling rapid and efficient production. Furthermore, the use of robotic synthesizers for the parallel synthesis of thiophene-based compound libraries has been shown to increase throughput and consistency, which is invaluable for drug discovery and materials science. organic-chemistry.orggoogle.com
Table 2: Example of Continuous Flow Mechanochemistry
| Reaction | Reactants | Catalyst | Platform | Key Parameters | Outcome | Citation |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | 2-Iodothiophene, Phenylacetylene | Pd(OAc)₂ | Twin-Screw Extrusion (SSE) | Solvent-free, solid feed | Successful C-C bond formation | rsc.org |
Exploration of Novel Catalytic Systems and Ligand Design
Advances in catalysis are central to unlocking the full synthetic potential of this compound. Research is actively pursuing the development of more active, stable, and selective catalysts for cross-coupling reactions. While palladium-based catalysts are well-established, there is a continuous drive to improve them through rational ligand design. nih.gov Sterically bulky dialkylbiarylphosphine ligands, for example, have significantly increased the scope and efficiency of cross-coupling reactions. nih.gov A Pd(0) catalyst system with a phosphine-based bulky ligand was found to be highly efficient for synthesizing thiophene-containing conjugated polymers via Suzuki-Miyaura polymerization. frontiersin.org
Beyond palladium, there is growing interest in using more earth-abundant and cost-effective metals like copper and nickel. Copper-catalyzed amination of halothiophenes has been achieved under mild conditions using ligands such as N,N-dimethylethanolamine. researchgate.net Recently, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive (base and ligand) have emerged as a powerful method for C-O and C-N bond formation. uni-regensburg.de A significant breakthrough is the development of the first enantioselective Ni-catalyzed Suzuki-Miyaura cross-coupling for synthesizing biaryl atropisomers, which was achieved through a data-driven approach to design a novel chiral phosphine (B1218219) ligand. chemrxiv.org The application of such novel catalytic systems to this compound could provide unprecedented access to chiral thiophene derivatives and other complex architectures.
Table 3: Selected Catalytic Systems for Halogenated (Hetero)arene Functionalization
| Metal | Ligand Type | Reaction Type | Key Advantage | Citation |
|---|---|---|---|---|
| Palladium | Bulky Phosphines (e.g., Xiao-Phos) | Suzuki-Miyaura Coupling | High efficiency and selectivity; enables asymmetric synthesis. | frontiersin.orgchemrxiv.org |
| Palladium | Phenanthroline Dione (phd) | Aerobic Oxidative Coupling | Enables use of O₂ as the oxidant; improved catalyst stability. | nih.gov |
| Copper | Amino Alcohols (e.g., deanol) | C-N Coupling (Amination) | Milder conditions; compatible with many functional groups. | researchgate.net |
| Nickel | N-protected Xiao-Phos | Asymmetric Suzuki-Miyaura | First enantioselective Ni-catalyzed Suzuki coupling for biaryl atropisomers. | chemrxiv.org |
| Nickel | tert-Butylamine (as ligand/base) | Photoredox C-O/C-N Coupling | Cost-effective, bifunctional additive; broad substrate scope. | uni-regensburg.de |
Advanced Computational Design and Prediction of Thiophene Derivative Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound and its derivatives. mdpi.commdpi.com DFT calculations allow researchers to predict optimized molecular geometries, electronic properties such as HOMO-LUMO energy gaps, and spectral characteristics (IR, UV-Vis). mdpi.comnih.govbohrium.com This predictive power can guide experimental work, saving time and resources. For instance, DFT has been used to study the electronic properties of thiophene sulfonamide derivatives and to correlate calculated IR spectra with experimental data. mdpi.commdpi.com
Looking forward, the integration of computational tools with machine learning is set to revolutionize the design of new thiophene-based molecules. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity or material properties. nih.govnih.gov Such models have been used to design new thiophene derivatives as inhibitors and predict their activity before synthesis. nih.gov This computer-aided design approach allows for the virtual screening of large libraries of potential compounds, identifying the most promising candidates for synthesis and testing. nih.gov By applying these advanced computational methods to derivatives of this compound, researchers can accelerate the discovery of new molecules with tailored electronic, optical, and biological properties for a wide range of applications. researcher.lifersc.org
Table 4: Properties of Thiophene Derivatives Predicted by Computational Methods
| Computational Method | Predicted Property | Significance | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | mdpi.comnih.gov |
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition properties. | nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts how the molecule will interact with light, crucial for optical materials. | bohrium.comthaiscience.info |
| DFT | Vibrational Frequencies (IR Spectra) | Helps in the structural characterization and identification of functional groups. | mdpi.commdpi.com |
| QSAR / Docking | Binding Affinity / Biological Activity | Predicts the therapeutic potential of a molecule by simulating its interaction with a biological target. | nih.govnih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-2-iodothiophene, and how do reaction conditions influence yield?
- Methodology : this compound is typically synthesized via halogenation of thiophene derivatives. For example, intermediate iodination can be achieved using iodine monochloride (ICl) under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Nitrogen atmosphere is critical to prevent oxidation . Post-reaction purification often involves reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product, yielding ~47–67% depending on substituent steric effects and reagent stoichiometry .
- Key Data :
| Reaction Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Iodination | DCM | ICl | 67 |
| Chlorination | THF | Cl₂ | 47 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The aromatic proton signals appear in the range δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions. Carbon signals for C-Cl and C-I appear at δ 125–135 ppm and δ 95–105 ppm, respectively .
- IR Spectroscopy : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C-I (~485–500 cm⁻¹) confirm halogen presence. Additional peaks for C=C (thiophene ring) appear at ~1600 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic challenges arise in cross-coupling reactions involving this compound?
- Methodology : The iodine atom’s high leaving-group ability facilitates Suzuki-Miyaura or Ullmann couplings, but competing side reactions (e.g., dehalogenation) occur under harsh conditions. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) at 80–100°C in DMF to minimize byproducts .
- Data Analysis : Monitor reaction progress via TLC/GC-MS. For example, Pd-catalyzed couplings show >80% conversion when using aryl boronic acids with electron-withdrawing groups .
Q. How do structural modifications of this compound impact its biological activity?
- Methodology : Replace iodine with bioisosteres (e.g., CF₃) to enhance metabolic stability. Test antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus). Derivatives with electron-deficient substituents show improved activity (MIC ≤ 2 µg/mL) due to enhanced membrane penetration .
- Contradictions : Some studies report reduced activity with bulky substituents (e.g., tert-butyl), likely due to steric hindrance at target binding sites .
Q. How can computational modeling guide the design of this compound-based materials?
- Methodology : Use DFT (B3LYP/6-311+G*) to calculate frontier molecular orbitals (FMOs) and predict reactivity. For example, the HOMO-LUMO gap (~4.5 eV) suggests suitability as an electron-transport layer in organic electronics .
- Validation : Correlate computed dipole moments (e.g., ~2.8 D) with experimental solubility in polar aprotic solvents like DMSO .
Data Contradictions and Resolution
Q. Why do reported yields for this compound synthesis vary widely (40–70%)?
- Analysis : Variations arise from differences in halogenation agents (e.g., ICl vs. NIS), solvent purity, and reaction time. For instance, extended reflux (>12 hrs) in DCM degrades the thiophene ring, reducing yield .
- Resolution : Standardize protocols using anhydrous solvents, stoichiometric ICl, and inert atmospheres. Monitor reaction completion via LC-MS to avoid over-processing .
Methodological Best Practices
Q. How to optimize literature searches for this compound-related studies?
- Strategy : Use Boolean operators in PubMed/Scifinder: (this compound) AND (synthesis OR catalysis). Exclude non-academic sources (e.g., supplier catalogs) .
- Tools : Leverage CAS Common Chemistry and PubChem for validated spectra and synthetic pathways .
Tables for Comparative Analysis
| Property | This compound | Analog (3-Fluoro-2-iodo) |
|---|---|---|
| Melting Point (°C) | 213–216 | 198–201 |
| LogP (Octanol-Water) | 2.8 | 2.1 |
| Antimicrobial MIC (µg/mL) | 2.0 | 5.5 |
| HOMO-LUMO Gap (eV) | 4.5 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
